Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a piperidine ring, a thiophene moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Thiophene Moiety: The thiophene group is often introduced via a substitution reaction, where a thiophene derivative reacts with a suitable electrophile.
Carbamoylation: The piperidine derivative is then reacted with an isocyanate to form the carbamoyl group.
Esterification: Finally, the benzoate ester is formed through an esterification reaction involving the corresponding benzoic acid and methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential as an analgesic, anti-inflammatory, or antipsychotic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and thiophene moiety are crucial for binding to these targets, influencing biological pathways and eliciting a pharmacological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate: Similar structure but with a pyridine ring instead of thiophene.
Methyl 4-(((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate: Contains a furan ring instead of thiophene.
Uniqueness
Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate is unique due to the presence of the thiophene moiety, which imparts distinct electronic and steric properties. This can influence its binding affinity and specificity towards biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
methyl 4-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-25-20(24)17-6-4-16(5-7-17)19(23)21-13-15-8-10-22(11-9-15)14-18-3-2-12-26-18/h2-7,12,15H,8-11,13-14H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOVECCYVRSFRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.